molecular formula C7H3F3N2 B082138 4-(Trifluoromethyl)nicotinonitrile CAS No. 13600-43-6

4-(Trifluoromethyl)nicotinonitrile

Cat. No. B082138
CAS RN: 13600-43-6
M. Wt: 172.11 g/mol
InChI Key: DHIRCRHQLUNYDS-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Add Raney nickel (0.5 g) to a solution of 4-trifluoromethyl-nicotinonitrile (1.0 g, 5.8 mmol) in ethanol saturated with ammonia (20.0 mL) and shake under hydrogen at 500 psi for 1 hour. Filter reaction, concentrate the filtrate, and dry the solid obtained to give the title compound (1.0 g, 98%). MS (ES) 177.0 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:8]([C:9]#[N:10])=[CH:7][N:6]=[CH:5][CH:4]=1.N>[Ni].C(O)C>[F:11][C:2]([F:1])([F:12])[C:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:8]=1[CH2:9][NH2:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=NC=C1C#N)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
dry the solid
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C=NC=C1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.